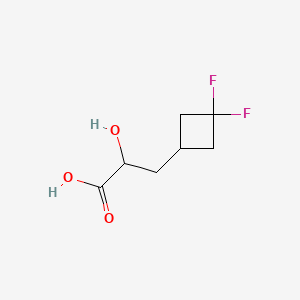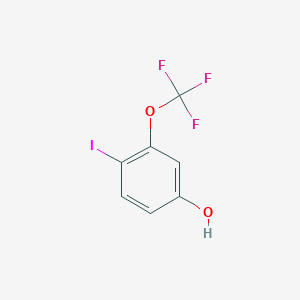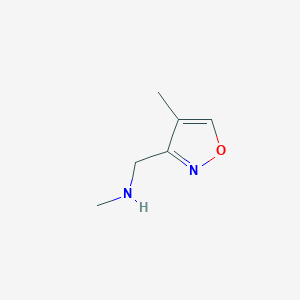
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorocyclobutyl ring and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid typically involves the introduction of the difluorocyclobutyl group into a suitable precursor. One common method is the cyclopropanation of a suitable olefin followed by ring expansion to form the cyclobutyl ring. The difluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The hydroxypropanoic acid moiety can be introduced through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorocyclobutyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Similar structure but with an acetic acid moiety instead of hydroxypropanoic acid.
3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid: Contains a methyl group instead of a hydroxy group.
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-hydroxypropanoic acid is unique due to the presence of both the difluorocyclobutyl ring and the hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10F2O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
3-(3,3-difluorocyclobutyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H10F2O3/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5,10H,1-3H2,(H,11,12) |
Clave InChI |
BCDSEZOXMASACG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)

![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)




![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)

